molecular formula C₂₆H₃₀BrNO₄S₂ B1145147 (S)-Aclidinium Bromide CAS No. 320346-78-9

(S)-Aclidinium Bromide

Cat. No.: B1145147
CAS No.: 320346-78-9
M. Wt: 564.55
InChI Key:
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Description

(S)-Aclidinium Bromide is a quaternary ammonium compound used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) that helps to relax the muscles around the airways, making it easier to breathe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Aclidinium Bromide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the quinuclidine ring: This is achieved through a series of cyclization reactions.

    Introduction of the bromide ion: This step involves the reaction of the quinuclidine intermediate with bromine or a brominating agent under controlled conditions.

    Chiral resolution: The final step involves the separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis of intermediates: Using automated reactors and continuous flow systems.

    Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography.

    Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(S)-Aclidinium Bromide undergoes several types of chemical reactions, including:

    Substitution reactions: Common in the presence of nucleophiles.

    Oxidation and reduction reactions: Though less common, these can occur under specific conditions.

    Hydrolysis: In aqueous environments, leading to the breakdown of the compound.

Common Reagents and Conditions

    Brominating agents: Such as bromine or N-bromosuccinimide (NBS) for introducing the bromide ion.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used.

    Catalysts: Acid or base catalysts to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions include various brominated intermediates and the final this compound compound.

Scientific Research Applications

(S)-Aclidinium Bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.

    Biology: Investigated for its effects on muscarinic receptors and its potential use in other respiratory conditions.

    Medicine: Primarily used in the treatment of COPD, with ongoing research into its efficacy and safety.

    Industry: Utilized in the development of new bronchodilator formulations and delivery systems.

Mechanism of Action

(S)-Aclidinium Bromide exerts its effects by blocking the muscarinic receptors in the airways. This prevents the binding of acetylcholine, a neurotransmitter that causes muscle contraction. By inhibiting this action, this compound relaxes the smooth muscles around the airways, leading to bronchodilation and improved airflow.

Comparison with Similar Compounds

Similar Compounds

    Tiotropium Bromide: Another long-acting muscarinic antagonist used in COPD treatment.

    Glycopyrronium Bromide: Similar in action but with different pharmacokinetic properties.

    Umeclidinium Bromide: Also a LAMA, used in combination with other bronchodilators.

Uniqueness

(S)-Aclidinium Bromide is unique due to its specific binding affinity and duration of action, which provides sustained bronchodilation with a favorable safety profile. Its rapid onset of action and minimal systemic absorption make it a preferred choice for many patients with COPD.

Properties

CAS No.

320346-78-9

Molecular Formula

C₂₆H₃₀BrNO₄S₂

Molecular Weight

564.55

Synonyms

(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide

Origin of Product

United States

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